Firibastat - 648927-86-0

Firibastat

Catalog Number: EVT-281179
CAS Number: 648927-86-0
Molecular Formula: C8H20N2O6S4
Molecular Weight: 368.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Firibastat (previously known as RB150 and QGC001) is a first-in-class, centrally-acting aminopeptidase A (APA) inhibitor prodrug. [, , ] It is specifically designed to target the brain renin-angiotensin system (RAS) and has been investigated for its potential in treating hypertension. [, , ] Firibastat acts by inhibiting the conversion of angiotensin II to angiotensin III in the brain, thereby reducing the activity of the brain RAS. [, , , ] This mechanism distinguishes it from traditional antihypertensive medications that primarily target the peripheral RAS. []

Synthesis Analysis

Firibastat is synthesized through the disulfide bridge-mediated dimerization of two molecules of EC33 ((3S)-3-amino-4-sulfanyl-butane-1-sulfonic acid). [, ] This prodrug design is crucial for facilitating its passage across the blood-brain barrier. [, ] Once in the brain, firibastat is cleaved by reductases to release two active molecules of EC33, the active APA inhibitor. [, ]

Molecular Structure Analysis

Firibastat is a symmetrical molecule consisting of two EC33 units linked by a disulfide bond. [, ] The molecular structure analysis of firibastat has primarily focused on its ability to cross the blood-brain barrier and release the active EC33 molecules in the brain. [, , ] Structural studies have also investigated the interaction of EC33 with the active site of APA, particularly the S2' subsite. [] These studies revealed that specific arginine residues within APA play a crucial role in inhibitor binding and catalytic activity. []

Mechanism of Action

Firibastat's mechanism of action centers around its ability to inhibit APA activity within the brain. [, , ]

  • Passage through the Blood-Brain Barrier: Firibastat, being lipophilic, can cross the blood-brain barrier. [, , ]
  • Conversion to Active Metabolite: Once inside the brain, firibastat is metabolized into two molecules of EC33, a potent APA inhibitor. [, ]
  • Inhibition of Angiotensin III Production: EC33 binds to and inhibits APA, preventing the conversion of angiotensin II to angiotensin III in the brain. [, , ]
  • Reduction of Brain RAS Activity: By inhibiting angiotensin III production, firibastat reduces the activity of the brain RAS. [, ] This leads to a decrease in sympathetic nervous system activity, vasopressin release, and ultimately, a reduction in blood pressure. [, , , , ]
Physical and Chemical Properties Analysis
  • Lipophilicity: Firibastat is designed to be lipophilic, which facilitates its passage across the blood-brain barrier. [, , ]
  • Metabolic Stability: Firibastat exhibits stability in the systemic circulation but is readily cleaved by brain reductases to release EC33. [, ]
Applications
  • Treatment of Hypertension: Firibastat has been investigated in preclinical and clinical trials for its ability to lower blood pressure in various hypertensive models. [, , , , , , , , , , , , ] Studies have shown its efficacy in both salt-sensitive and treatment-resistant hypertension. [, , , ]
  • Impact on Cardiac Function: Research suggests that firibastat might offer benefits beyond blood pressure control, such as improving cardiac function post-myocardial infarction by reducing sympathetic hyperactivity. [, , ]
Future Directions
  • Optimizing Firibastat Derivatives: Further research is ongoing to develop new, more potent APA inhibitor prodrugs with improved bioavailability and pharmacokinetic profiles, such as NI956/QGC006. []
  • Expanding Therapeutic Applications: Exploring the potential benefits of firibastat in other conditions influenced by the brain RAS, such as heart failure and renal dysfunction, is crucial. [, , ]
  • Understanding Individual Variability: Investigating factors contributing to the varying responses to firibastat among patients, such as genetic and environmental factors, will be essential for personalized treatment approaches. []

EC33 ((3S)-3-amino-4-sulfanyl-butane-1-sulfonic acid)

  • Compound Description: EC33 is a potent and selective inhibitor of aminopeptidase A (APA). [, , , , , , ] It acts by blocking the conversion of angiotensin II to angiotensin III in the brain. [, , , , ] Studies have shown that EC33 can effectively reduce blood pressure in animal models of hypertension. [, , , , , ]
  • Relevance: EC33 is the active metabolite of Firibastat. [, , , , , , ] Firibastat, a prodrug, is cleaved in the brain to release two molecules of EC33, which then exert their inhibitory effects on APA. [, , , , ]

NI929 ((3S,4S)-3-amino-4-mercapto-6-phenyl-hexane-1-sulfonic acid)

  • Compound Description: NI929 is an aminopeptidase A (APA) inhibitor that exhibits 10 times greater potency in inhibiting recombinant mouse APA activity in vitro compared to EC33. [, ] It serves as the foundation for the development of NI956/QGC006. [, ]
  • Relevance: NI929 shares structural similarities with EC33, the active metabolite of Firibastat, and is used to develop NI956/QGC006, another APA inhibitor prodrug like Firibastat. [, ]

NI956/QGC006

  • Compound Description: NI956/QGC006 is an orally active, brain-penetrating aminopeptidase A (APA) inhibitor prodrug. [, ] It is formed by the disulfide bridge-mediated dimerization of two molecules of NI929. [, ] Studies in deoxycorticosterone acetate-salt rats have demonstrated its ability to effectively reduce blood pressure, decrease plasma arginine-vasopressin levels, and increase diuresis and natriuresis. [, ]

Angiotensin II

  • Compound Description: Angiotensin II is a potent vasoconstrictor and a key player in the renin-angiotensin system (RAS). [, , , , , , ] It plays a crucial role in regulating blood pressure and electrolyte balance. [, , , , , , ]
  • Relevance: Angiotensin II is the substrate of aminopeptidase A (APA), the enzyme targeted by Firibastat. [, , , , , , ] Firibastat inhibits APA, thereby preventing the conversion of angiotensin II to angiotensin III in the brain. [, , , , , , ]

Angiotensin III

  • Compound Description: Angiotensin III is a peptide hormone generated from angiotensin II by the action of aminopeptidase A (APA). [, , , , , , ] In the brain, angiotensin III acts as a crucial effector peptide within the renin-angiotensin system (RAS), contributing to the tonic regulation of blood pressure, particularly in hypertensive individuals. [, , , , , , ]
  • Relevance: Angiotensin III is the product of the enzymatic reaction catalyzed by APA, the enzyme inhibited by Firibastat. [, , , , , , ] By inhibiting APA, Firibastat reduces the formation of angiotensin III in the brain, thereby contributing to its blood pressure-lowering effects. [, , , , , , ]

Arginine-Vasopressin (AVP)

  • Compound Description: Arginine-vasopressin (AVP), also known as antidiuretic hormone, is a peptide hormone that plays a vital role in regulating water reabsorption in the kidneys and constricting blood vessels. [, , ] It contributes to maintaining blood pressure and fluid balance. [, , ]
  • Relevance: Firibastat, through its inhibition of brain aminopeptidase A, indirectly affects AVP release. [, , ] Studies have shown that Firibastat treatment can lead to a reduction in plasma AVP levels, contributing to its blood pressure-lowering effects. [, , ]

Properties

CAS Number

648927-86-0

Product Name

Firibastat

IUPAC Name

(3S)-3-amino-4-[[(2S)-2-amino-4-sulfobutyl]disulfanyl]butane-1-sulfonic acid

Molecular Formula

C8H20N2O6S4

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C8H20N2O6S4/c9-7(1-3-19(11,12)13)5-17-18-6-8(10)2-4-20(14,15)16/h7-8H,1-6,9-10H2,(H,11,12,13)(H,14,15,16)/t7-,8-/m0/s1

InChI Key

HJPXZXVKLGEMGP-YUMQZZPRSA-N

SMILES

C(CS(=O)(=O)O)C(CSSCC(CCS(=O)(=O)O)N)N

Solubility

Soluble in DMSO

Synonyms

4,4'-dithio(bis(3-aminobutyl sulfonic acid))
firibastat
RB150

Canonical SMILES

C(CS(=O)(=O)O)C(CSSCC(CCS(=O)(=O)O)N)N

Isomeric SMILES

C(CS(=O)(=O)O)[C@@H](CSSC[C@H](CCS(=O)(=O)O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.